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Compound of Interest

Compound Name: (+)-Longicyclene

Cat. No.: B075017

CAS Number: 1137-12-8

Synonyms

(+)-Longicyclene is also known by several other names, including:

Longicyclene, (+)-

(1S,2S5)-1,2,6,6-Tetramethyltetracyclo[8.1.0.0(2.8).0(7.11)]jundecane

1,2,4-Methenoazulene, decahydro-1,5,5,8a-tetramethyl-, [1S-
(1alpha,2alpha,3abeta,4alpha,8abeta,9R)]-

LONGICYCLEN[1][2][3][4]

Summary

(+)-Longicyclene is a tetracyclic sesquiterpene, a class of naturally occurring organic
compounds.[4] It is a chiral molecule with a complex three-dimensional structure. This guide
provides an in-depth overview of its chemical properties, spectroscopic data, and
conformational analysis, intended for researchers, scientists, and professionals in drug
development. While specific biological activities of (+)-Longicyclene are not extensively
documented in publicly available literature, this guide also touches upon the general biological
activities of related sesquiterpenes.
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Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of (+)-Longicyclene.

Property Value Reference(s)
Molecular Formula CisH24 [2]

Molecular Weight 204.35 g/mol [2][3]
Appearance Liquid

Boiling Point 252-254 °C [4]

Density 0.937 g/mL at 20 °C

Refractive Index (n20/D) 1.493

Optical Activity ([a]20/D) +32.5° + 1° (neat)

Flash Point 92 °C (closed cup)

Spectroscopic Data

The structural elucidation and confirmation of (+)-Longicyclene rely heavily on various
spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

'H NMR Spectral Data

The *H NMR spectrum of (+)-Longicyclene has been extensively studied. A complete
assignment has been achieved using advanced techniques like phase-sensitive double-
quantum filtered COSY (DQF-COSY) at 600 MHz.[5] The chemical shifts (d) for the protons are
crucial for confirming the molecule's intricate structure.

A detailed table of tH NMR chemical shifts and coupling constants would be presented here
based on specific literature data, which is not fully available in the provided search results.

Conformational Analysis

The three-dimensional structure of (+)-Longicyclene is not static; it exists in a conformational
equilibrium. Molecular mechanics calculations have shown that the molecule predominantly
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adopts two twist-chair-like conformations of its seven-membered ring, denoted as TC11 and
TC8.[5]

The energy of the TC11 conformer is predicted to be slightly lower (by 4.6 kJ/mol) than the TC8
conformer.[5] This energy difference suggests that in solution, (+)-Longicyclene exists as a
mixture of these two conformers, with the TC11 form being the major component
(approximately 86%) and the TC8 form being the minor component (approximately 14%).[5]
This conformational flexibility is an important consideration for understanding its potential
interactions with biological targets.

Experimental Protocol: Conformational Analysis via
NMR and Molecular Mechanics

The conformational analysis of (+)-Longicyclene involves a combination of high-field NMR
spectroscopy and computational molecular mechanics.[5]

o Sample Preparation: A solution of (+)-Longicyclene is prepared in a suitable deuterated
solvent (e.g., CDCIs) for NMR analysis.

 NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 600 MHz). This includes:

o 1D H NMR: To obtain the initial proton spectrum.
o 2D DQF-COSY: To establish proton-proton connectivities.

o Heteronuclear Correlation Spectroscopy (HETCOR): To correlate proton and carbon
signals.

o COLOC (Correlation spectroscopy for long-range couplings): To identify long-range
proton-carbon couplings, which are critical for assigning quaternary carbons and piecing
together the carbon skeleton.

o Spectral Simulation: The 1D *H NMR spectrum, particularly the complex regions of the
seven-membered ring protons, is extensively simulated to extract accurate vicinal *H-1H
coupling constants.[5]
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e Molecular Mechanics Calculations:
o A starting 3D model of (+)-Longicyclene is built.

o A systematic conformational search is performed using a suitable force field (e.g., MM2) to
identify low-energy conformers.

o The geometries of the identified conformers are optimized to find the energy minima.

o The relative energies of the stable conformers are calculated to determine their
populations at a given temperature.

o Correlation of Experimental and Calculated Data: The experimentally determined vicinal *H-
1H coupling constants are compared with the values predicted from the calculated
geometries of the stable conformers using a generalized Karplus equation. A good
agreement between the experimental and a population-weighted average of the calculated
coupling constants validates the conformational model.[5]

Synthesis

While a detailed, step-by-step experimental protocol for the total synthesis of (+)-Longicyclene
IS not available in the provided search results, the general approach to synthesizing such
complex polycyclic natural products involves multi-step organic synthesis. These syntheses
often employ a variety of modern synthetic methodologies, including cyclization reactions,
rearrangements, and stereoselective transformations.

Biological Activities

Specific biological activities of (+)-Longicyclene are not well-documented in the provided
search results. However, as a sesquiterpene, it belongs to a class of compounds known to
exhibit a wide range of biological activities. Further research is needed to specifically
investigate the pharmacological potential of (+)-Longicyclene.

Logical Relationship of Conformational Analysis

The following diagram illustrates the logical workflow for the conformational analysis of (+)-
Longicyclene.
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Caption: Workflow for Conformational Analysis.

Conclusion

(+)-Longicyclene is a structurally complex tetracyclic sesquiterpene with well-characterized
chemical and physical properties. Its conformational landscape in solution is understood to be
an equilibrium between two primary twist-chair conformers. While detailed information on its
synthesis and specific biological activities is limited in the public domain, its classification as a
sesquiterpene suggests potential for biological activity that warrants further investigation. This
technical guide provides a foundational understanding of (+)-Longicyclene for researchers
and scientists in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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